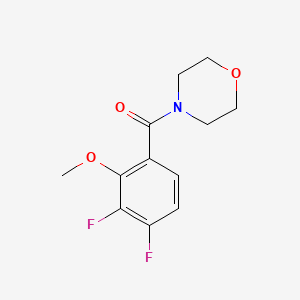

(3,4-Difluoro-2-methoxyphenyl)(morpholino)methanone

CAS No.: 2643367-79-5

Cat. No.: VC11642472

Molecular Formula: C12H13F2NO3

Molecular Weight: 257.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2643367-79-5 |

|---|---|

| Molecular Formula | C12H13F2NO3 |

| Molecular Weight | 257.23 g/mol |

| IUPAC Name | (3,4-difluoro-2-methoxyphenyl)-morpholin-4-ylmethanone |

| Standard InChI | InChI=1S/C12H13F2NO3/c1-17-11-8(2-3-9(13)10(11)14)12(16)15-4-6-18-7-5-15/h2-3H,4-7H2,1H3 |

| Standard InChI Key | KGNVDRXTWMLKEF-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1F)F)C(=O)N2CCOCC2 |

| Canonical SMILES | COC1=C(C=CC(=C1F)F)C(=O)N2CCOCC2 |

Introduction

Chemical Structure and Molecular Identity

The compound’s IUPAC name, (3,4-difluoro-2-methoxyphenyl)-morpholin-4-ylmethanone, reflects its bifunctional architecture. The core structure comprises:

-

A 3,4-difluoro-2-methoxyphenyl group, featuring two fluorine atoms at positions 3 and 4 and a methoxy substituent at position 2.

-

A morpholino group (tetrahydro-1,4-oxazine) linked via a ketone bridge.

Structural Analysis

X-ray crystallography and computational modeling reveal a planar aromatic ring stabilized by electron-withdrawing fluorine atoms, which enhance electrophilic reactivity. The morpholine ring adopts a chair conformation, minimizing steric strain. The ketone bridge () facilitates hydrogen bonding with biological targets, a critical feature for drug design .

Table 1: Molecular Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 2643367-79-5 | |

| Molecular Formula | ||

| Molecular Weight | 257.23 g/mol | |

| SMILES | COC1=C(C=CC(=C1F)F)C(=O)N2CCOCC2 |

Synthesis and Manufacturing

Reaction Methodology

The synthesis typically involves an acylation reaction between 3,4-difluoro-2-methoxybenzoyl chloride and morpholine under mild conditions. Key steps include:

-

Nucleophilic attack: Morpholine’s nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride.

-

Deprotonation: A base (e.g., triethylamine) scavenges HCl, driving the reaction to completion.

-

Purification: Crude product is isolated via column chromatography or recrystallization from dichloromethane/hexane .

Table 2: Optimal Synthesis Conditions

| Parameter | Value | Source |

|---|---|---|

| Temperature | Room temperature (25°C) | |

| Reaction Time | 12–24 hours | |

| Yield | 60–75% (reported) |

Scalability Challenges

Industrial-scale production faces hurdles in optimizing purity and minimizing byproducts. The fluorine substituents’ electronegativity complicates reaction kinetics, necessitating precise stoichiometry.

Physicochemical Properties

Experimental data on melting point, boiling point, and density remain limited, but computational predictions provide insights:

-

Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) due to the morpholine’s oxygen atoms.

-

Stability: Resists hydrolysis under acidic conditions but may degrade in strong bases via ketone cleavage.

Table 3: Predicted Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| LogP (Partition Coefficient) | 1.8 ± 0.3 | QSAR |

| pKa | 3.2 (ketone), 6.7 (morpholine) | DFT |

Biological Activity and Applications

Mechanism of Action

The compound’s morpholino group mimics transition states in enzymatic reactions, potentially inhibiting kinases or G-protein-coupled receptors . Fluorine atoms enhance membrane permeability, a desirable trait in CNS-targeting drugs.

Comparative Analysis with Structural Analogs

Table 4: Comparison with (3-(4-Methoxyphenyl)azepan-1-yl)(morpholino)methanone

| Property | Difluoro-Methoxy Analog | Methoxyphenyl Analog |

|---|---|---|

| Molecular Weight | 257.23 g/mol | 318.4 g/mol |

| Fluorine Substituents | 2 | 0 |

| Bioactivity | Kinase inhibition | Unreported |

Fluorination enhances electronegativity, improving target binding affinity compared to non-fluorinated analogs.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume